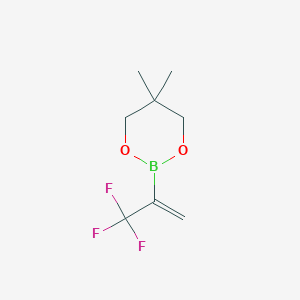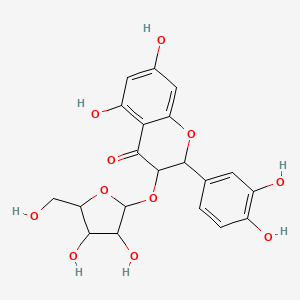
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5BrFNO3. It is an aromatic ketone that contains bromine, fluorine, and nitro functional groups. This compound is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 2-fluoroacetophenone followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine or nitro groups.
Reduction: Formation of 1-(5-Bromo-2-fluoro-3-aminophenyl)ethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives depending on the reaction conditions
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, making it useful in research applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 4-Bromo-2-fluoro-1-iodobenzene
Uniqueness
1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is unique due to the combination of bromine, fluorine, and nitro groups on the aromatic ring. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C8H5BrFNO3 |
|---|---|
Peso molecular |
262.03 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)6-2-5(9)3-7(8(6)10)11(13)14/h2-3H,1H3 |
Clave InChI |
MYPLXWVUUQXDGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)






![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)



![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
